(E)-N,N-dimethyl-N'-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide
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Description
(E)-N,N-dimethyl-N'-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide is a useful research compound. Its molecular formula is C12H12N6OS2 and its molecular weight is 320.39. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds containing 1,2,4-triazole and thiazole moieties are known to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The specific targets of “(E)-N,N-dimethyl-N’-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide” would depend on its exact structure and the functional groups present.
Mode of action
The mode of action of such compounds often involves interactions with different target receptors, facilitated by their ability to form hydrogen bonds . The exact mode of action for this specific compound would need to be determined experimentally.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of the compound would depend on its chemical structure. In silico pharmacokinetic studies can provide some insights into these properties .
Properties
IUPAC Name |
N,N-dimethyl-N'-[5-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carbonyl)-1,3-thiazol-2-yl]methanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6OS2/c1-7-10(21-12-14-5-16-18(7)12)9(19)8-4-13-11(20-8)15-6-17(2)3/h4-6H,1-3H3/b15-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZRGIYEGSSYHF-GIDUJCDVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(=O)C3=CN=C(S3)N=CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=NC=NN12)C(=O)C3=CN=C(S3)/N=C/N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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